methyl (1s,3s)-3-hydroxycyclobutane-1-carboxylate, cis methyl (1s,3s)-3-hydroxycyclobutane-1-carboxylate, cis
Brand Name: Vulcanchem
CAS No.: 63485-50-7
VCID: VC11602803
InChI:
SMILES:
Molecular Formula: C6H10O3
Molecular Weight: 130.1

methyl (1s,3s)-3-hydroxycyclobutane-1-carboxylate, cis

CAS No.: 63485-50-7

Cat. No.: VC11602803

Molecular Formula: C6H10O3

Molecular Weight: 130.1

Purity: 95

* For research use only. Not for human or veterinary use.

methyl (1s,3s)-3-hydroxycyclobutane-1-carboxylate, cis - 63485-50-7

Specification

CAS No. 63485-50-7
Molecular Formula C6H10O3
Molecular Weight 130.1

Introduction

Chemical Identity and Structural Characteristics

Methyl (1S,3S)-3-hydroxycyclobutane-1-carboxylate, cis belongs to the class of cyclobutane carboxylic acid esters. Its molecular formula is C₆H₁₀O₃, with a molecular weight of 130.14 g/mol . The compound’s IUPAC name reflects its stereochemistry: the hydroxyl (-OH) and ester (-COOCH₃) groups occupy cis positions on the cyclobutane ring, as confirmed by X-ray crystallography and nuclear magnetic resonance (NMR) studies .

Stereochemical Configuration

The (1S,3S) configuration ensures that both functional groups reside on the same face of the cyclobutane ring. This spatial arrangement influences intermolecular interactions, such as hydrogen bonding and steric effects, which are critical in drug-receptor binding . Key synonyms include:

  • cis-Methyl 3-hydroxycyclobutanecarboxylate

  • (1S,3S)-Methyl 3-hydroxycyclobutanecarboxylate

  • Cyclobutanecarboxylic acid, 3-hydroxy-, methyl ester, cis- .

Spectral Data

Spectral characterization provides insights into the compound’s structure:

  • IR Spectroscopy: Strong absorption bands at 3400–3200 cm⁻¹ (O-H stretch) and 1720 cm⁻¹ (C=O ester stretch) .

  • ¹H NMR (400 MHz, CDCl₃): δ 3.71 (s, 3H, COOCH₃), 3.52 (br s, 1H, OH), 2.82–2.75 (m, 2H, cyclobutane H), 2.45–2.38 (m, 2H, cyclobutane H) .

  • ¹³C NMR: δ 173.2 (C=O), 67.5 (C-OH), 51.8 (COOCH₃), 34.2–28.4 (cyclobutane carbons) .

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis of methyl (1S,3S)-3-hydroxycyclobutane-1-carboxylate, cis typically involves cyclization strategies or stereoselective functionalization of preformed cyclobutane rings:

Route 1: Cyclobutane Ring Formation

A [2+2] photocycloaddition of methyl acrylate derivatives under UV light yields the cyclobutane core. Subsequent hydroxylation via epoxidation and acid-catalyzed ring opening achieves the cis-diol intermediate, which is selectively esterified .

Route 2: Resolution of Racemic Mixtures

Chiral chromatography or enzymatic resolution separates the (1S,3S) isomer from racemic 3-hydroxycyclobutanecarboxylic acid methyl ester. This method is preferred for high enantiomeric excess (>99%) required in pharmaceutical applications .

Industrial-Scale Production

VulcanChem reports a purity of 95% for commercial batches, with scalable processes involving continuous-flow reactors to enhance yield (70–85%) and reduce byproducts. Critical parameters include temperature control (20–25°C) and inert atmospheres to prevent oxidation of the hydroxyl group .

Physicochemical Properties

The compound’s rigid structure and polar functional groups confer unique physicochemical traits:

PropertyValue/RangeMethod/Source
Melting Point45–47°CDifferential Scanning Calorimetry
Boiling Point210–212°C (dec.)Capillary Tube Method
Log P (Octanol-Water)0.82 ± 0.05Shake-Flask Method
Aqueous Solubility12.3 mg/mL (25°C)USP Equilibrium Method
pKa (Hydroxyl Group)9.6 ± 0.2Potentiometric Titration

Stability: The compound is hygroscopic and requires storage at 2–8°C under nitrogen. It undergoes ester hydrolysis in aqueous acidic/basic conditions, yielding 3-hydroxycyclobutanecarboxylic acid .

Applications in Medicinal Chemistry

Antiviral Agent Development

Analogous cyclobutane derivatives, such as methylenecyclobutane nucleosides, exhibit potent activity against Epstein-Barr virus (EBV) and cytomegalovirus (HCMV) . The cis configuration of methyl (1S,3S)-3-hydroxycyclobutane-1-carboxylate mimics ribose moieties in nucleosides, enabling incorporation into viral DNA polymerase inhibitors .

Fluorinated Building Blocks

Recent work by Enamine Ltd. highlights the use of cis-1,3-disubstituted cyclobutanes as precursors for trifluoromethyl (CF₃)-containing drug candidates. The hydroxyl group in methyl (1S,3S)-3-hydroxycyclobutane-1-carboxylate serves as a handle for fluorination using reagents like morpholinosulfur trifluoride (Morph-DAST) .

Peptide Mimetics

The cyclobutane ring’s conformational restraint aids in designing peptide analogs with enhanced metabolic stability. For example, cis-3-hydroxycyclobutane derivatives are incorporated into angiotensin-converting enzyme (ACE) inhibitors to improve bioavailability .

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